molecular formula C12H7N3S B2815386 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile CAS No. 130286-65-6

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile

Cat. No.: B2815386
CAS No.: 130286-65-6
M. Wt: 225.27
InChI Key: RWQLWHGFQKUREY-UHFFFAOYSA-N
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Description

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is a compound that belongs to the thiazole family, which is known for its wide range of biological and medicinal properties.

Mechanism of Action

Target of Action

The compound, also known as 2-(4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)propanedinitrile, has been found to exhibit anti-inflammatory and antibacterial activities

Mode of Action

Similarly, its antibacterial activity indicates it may interfere with bacterial growth or survival

Biochemical Pathways

Given its anti-inflammatory and antibacterial activities, it may influence pathways related to inflammation and bacterial metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound, which remain to be identified.

Result of Action

The compound has demonstrated anti-inflammatory and antibacterial effects . In the context of inflammation, this could result in reduced swelling, pain, and other symptoms. In terms of antibacterial activity, it could lead to the inhibition of bacterial growth or survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions . The general reaction scheme is as follows:

4-phenylthiazole-2-carbaldehyde+malononitrilepiperidine, ethanol, refluxThis compound\text{4-phenylthiazole-2-carbaldehyde} + \text{malononitrile} \xrightarrow{\text{piperidine, ethanol, reflux}} \text{this compound} 4-phenylthiazole-2-carbaldehyde+malononitrilepiperidine, ethanol, reflux​this compound

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced thiazole derivatives, and substitution can result in various substituted thiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylthiazole-2-carbaldehyde
  • 2-(4-phenylthiazol-2(3H)-ylidene)acetonitrile
  • 2-(4-phenylthiazol-2(3H)-ylidene)propionitrile

Uniqueness

2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its malononitrile group provides additional reactivity compared to similar compounds, making it a valuable building block for the synthesis of more complex molecules .

Properties

IUPAC Name

2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQLWHGFQKUREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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